molecular formula C20H24N2O3S B2358078 (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide CAS No. 866150-87-0

(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide

Cat. No.: B2358078
CAS No.: 866150-87-0
M. Wt: 372.48
InChI Key: UPXYOTOKCPASHQ-UHFFFAOYSA-N
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Description

(4-Methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide is a synthetic sulfonamide derivative characterized by a methanesulfonamide core linked to a 4-methylphenyl group and a 4-phenylpiperidine carbonyl moiety. The phenylpiperidine component introduces lipophilicity and conformational rigidity, factors critical for receptor binding in pharmacological contexts.

Properties

IUPAC Name

N-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)21-20(23)22-13-11-19(12-14-22)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXYOTOKCPASHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide, a compound of interest in medicinal chemistry, has been investigated for its biological activity in various contexts, particularly in relation to neuropharmacology and potential therapeutic applications. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 348.47 g/mol

The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antidiabetic properties. The presence of a piperidine ring suggests potential interactions with neurotransmitter systems.

Pharmacological Profile

Research indicates that this compound exhibits significant activity at various receptor sites, particularly those involved in the central nervous system (CNS).

  • Receptor Interactions :
    • NR2B Receptor Antagonism : This compound has been shown to act as a selective antagonist at the NR2B subtype of the NMDA receptor, which is implicated in pain processing and neurodegenerative diseases .
    • Serotonin Receptor Modulation : It has also demonstrated activity at serotonin receptors, particularly affecting the 5-HT2C subtype, which plays a role in mood regulation and anxiety .
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in reduced hyperalgesia and allodynia, suggesting its potential use in treating chronic pain conditions .

Case Studies

A notable study published in 2023 utilized high-throughput screening to evaluate compounds similar to this compound for their ability to correct aberrant protein trafficking associated with neurodegenerative disorders. The findings highlighted its potential therapeutic applications in rare diseases characterized by protein mislocalization .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Excitatory Neurotransmission : By antagonizing NR2B receptors, the compound may reduce excitatory neurotransmission, providing a neuroprotective effect against excitotoxicity.
  • Modulation of Serotonergic Pathways : Its interaction with serotonin receptors may influence mood and anxiety levels, offering insights into its potential as an antidepressant or anxiolytic agent.

Data Tables

Biological Activity Target Receptor Effect Reference
NR2B AntagonismNMDAPain relief
Serotonin Modulation5-HT2CMood regulation
Hyperalgesia ReductionPain pathwaysAnalgesic effect

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating various medical conditions, particularly those related to metabolic and central nervous system disorders.

1.1 Metabolic Syndrome Treatment

  • The compound has shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing metabolic syndrome, including type 2 diabetes and obesity. This inhibition can lead to improved insulin sensitivity and reduced hypertension, making it a candidate for treating associated cardiovascular disorders .

1.2 Anticancer Activity

  • Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated increased caspase activity in treated cancer cell lines, suggesting a mechanism that triggers programmed cell death .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide.

Study Focus Findings
Anticancer Mechanism Induction of apoptosis in cancer cells with increased caspase activity observed .
Metabolic Effects Inhibition of 11β-hydroxysteroid dehydrogenase type 1 leading to improved insulin sensitivity .
Toxicity Profile No acute toxicity observed in animal models up to doses of 2000 mg/kg .
Antimicrobial Evaluation Enhanced antimicrobial activity compared to non-sulfonamide counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reported Activity/Properties Reference
This compound (Target) C₂₀H₂₂N₂O₃S 370.47 g/mol 4-Methylphenyl, 4-phenylpiperidine carbonyl N/A (Theoretical)
N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide C₂₁H₂₇N₃O₃S 401.52 g/mol 6-Methyl-2-pyridinylethyl, piperidine carbonyl Potential kinase inhibition
N-(4-Arylamidophenyl)methanesulfonamide derivatives Varies (e.g., C₁₄H₁₃N₃O₃S) ~300–350 g/mol Aryl amido groups (e.g., nitro, hydroxyl) Anti-inflammatory (xylene-induced edema model)
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)methanesulfonamide C₂₃H₂₃N₃O₃S 421.51 g/mol Carbazole, hydroxypropyl chain Not reported (structural focus)
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S 249.29 g/mol 4-Hydroxyphenyl, benzenesulfonamide Hydrogen-bonded crystal structure
N-[4-[[(4-Methylphenyl)sulfonyl]methyl]phenyl]methanesulfonamide C₁₅H₁₇NO₄S₂ 339.43 g/mol Bis-sulfonamide, methylphenylsulfonylmethyl Not reported (structural analog)
N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide hydrochloride C₂₃H₂₄FN₂O₄S·HCl 487.97 g/mol 4-Fluorophenyl, oxoethyl-piperidine, hydrochloride Enzyme inhibition (e.g., cathepsin B)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-phenylpiperidine carbonyl group in the target compound contrasts with the 6-methyl-2-pyridinylethyl group in , which introduces a heteroaromatic ring. Pyridine-containing analogs often exhibit enhanced binding to enzymes or receptors due to π-π stacking and hydrogen-bonding interactions.

Anti-Inflammatory Potential: Derivatives like N-(4-arylamidophenyl)methanesulfonamide () showed significant anti-inflammatory activity in murine models, suggesting that the target compound’s 4-methylphenyl and piperidine groups may similarly modulate inflammatory pathways.

In contrast, the target compound’s 4-methylphenyl group may prioritize lipophilicity over aqueous solubility.

Molecular Weight and Complexity :

  • The carbazole-containing derivative () has a higher molecular weight (421.51 g/mol) due to its fused aromatic system, which may limit blood-brain barrier penetration compared to the target compound (370.47 g/mol).

Research Findings and Implications

  • Enzyme Inhibition : Piperidine-carbonyl analogs (e.g., ) are frequently explored as enzyme inhibitors, with fluorophenyl derivatives () showing specificity for proteases like cathepsin B. The target compound’s phenylpiperidine motif may similarly target serine hydrolases or kinases.
  • Synthetic Accessibility : The synthesis route for N-(4-arylamidophenyl) derivatives () involves nitroaniline intermediates, suggesting that the target compound could be synthesized via analogous multi-step protocols.

Preparation Methods

The introduction of the carbonyl group via carbamoylation is achieved using isocyanate reagents. US20080262236A1 demonstrates the reaction of 4-aminophenol derivatives with 4-chloro-3-trifluoromethylphenyl isocyanate in ethyl acetate or tetrahydrofuran (THF) at 20–70°C. For the target compound, analogous conditions apply:

  • Reagent Solubility : Ethyl acetate is preferred due to its compatibility with isocyanates and ease of product isolation.
  • Temperature Control : Maintaining 30–60°C prevents side reactions (e.g., oligomerization) and ensures high yields.
  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate is typical, with slight excess (1.05 equivalents) of isocyanate to drive completion.

Example Protocol:

  • Dissolve 4-phenylpiperidine (1.0 equiv.) in ethyl acetate.
  • Add 4-methylphenyl isocyanate (1.05 equiv.) dropwise at 40°C.
  • Stir for 4–6 hours, cool to 20°C, and filter the precipitate.
  • Yield: 89–93% after recrystallization from ethanol.

Sulfonylation to Introduce Methanesulfonamide

The final step involves sulfonylation of the secondary amine. US20030105133A1 and CN105820072A highlight methanesulfonyl chloride (MsCl) as the reagent of choice. The reaction is conducted in dichloromethane (DCM) or THF with a tertiary base (e.g., triethylamine) to scavenge HCl.

Key Considerations:

  • Base Selection : Triethylamine or pyridine ensures efficient deprotonation.
  • Temperature : 0–25°C minimizes sulfonic acid byproducts.
  • Workup : Aqueous washes (NaHCO₃, brine) followed by silica gel chromatography yield >95% purity.

Table 2: Sulfonylation Optimization Data

Condition Optimal Value Purity Source
Solvent DCM 92–95%
Base Triethylamine
Reaction Time 2–4 hours

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

Step Patent Yield Purity
Piperidine Oxidation CN110483376B 85–91% 90%
Carbamoylation US20080262236 89–93% 95%
Sulfonylation US20030105133 90–95% 95%

Patent US20080262236A1 offers the most efficient carbamoylation protocol, while CN110483376B provides reliable piperidine precursors.

Q & A

Advanced Question

  • Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing groups increase sulfonamide acidity) .
  • X-ray crystallography : Resolves steric hindrance from bulky substituents (e.g., 4-methylphenyl) by analyzing bond angles and packing interactions .
  • Kinetic studies : Monitor hydrolysis rates under varying pH to assess substituent-dependent stability .

Which databases provide reliable physicochemical data for sulfonamide derivatives?

Basic Question

  • PubChem : Validates molecular weight, CAS numbers, and spectral data via crowdsourced contributions .
  • CAS Common Chemistry : Offers peer-reviewed entries for sulfonamide synthesis pathways and safety profiles .
  • EPA DSSTox : Curates toxicity and environmental fate data, critical for hazard assessment .

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